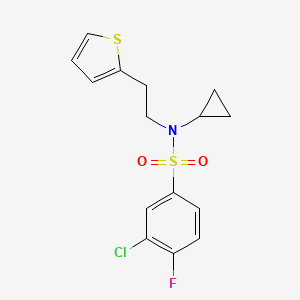

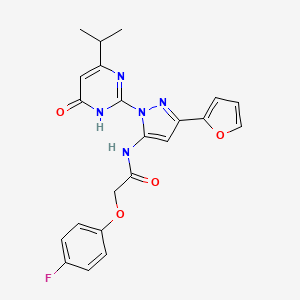

![molecular formula C18H20F3N3O2 B3018636 2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide CAS No. 1396849-89-0](/img/structure/B3018636.png)

2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

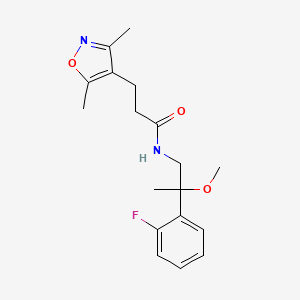

The compound contains several functional groups including a furan ring, a tetrahydroquinazolin ring, and a trifluoromethyl group . Furan is a heterocyclic compound with a five-membered aromatic ring, including four carbon atoms and one oxygen . Tetrahydroquinazolin is a type of quinazolinone, which is a class of organic compounds that are commonly used in medicinal chemistry due to their wide range of biological activities . The trifluoromethyl group is a common substituent in medicinal chemistry, known for its ability to modulate the physical-chemical properties of drug molecules .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The furan ring could potentially be synthesized through a Paal-Knorr Furan Synthesis . The tetrahydroquinazolin ring might be formed through a condensation reaction . The trifluoromethyl group could be introduced through various methods, such as the use of trifluoromethylating reagents .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring is aromatic and planar, while the tetrahydroquinazolin ring is likely to be non-planar due to the presence of two nitrogen atoms . The trifluoromethyl group is electron-withdrawing, which could affect the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The furan ring is aromatic and may undergo electrophilic aromatic substitution . The tetrahydroquinazolin ring could potentially undergo reactions at the nitrogen atoms . The trifluoromethyl group is generally stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could affect properties such as solubility, melting point, and boiling point .Scientific Research Applications

Synthetic Chemistry Applications

- The compound's structural framework has been utilized in the synthesis of quinoline-attached furan-2(3H)-ones, showing anti-inflammatory and antibacterial properties with reduced gastrointestinal toxicity and lipid peroxidation. These compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli (Alam et al., 2011).

- Another study demonstrated the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives as potent tyrosinase inhibitors, offering a novel approach to treating conditions related to melanin overproduction (Dige et al., 2019).

Biological Studies

- The furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A virus, highlighting their potential as antiviral agents. Among these, certain derivatives showed potent antiviral activity, suggesting their utility in developing new treatments for influenza A virus infections (Yongshi et al., 2017).

- Novel benzodifuranyl derivatives derived from this compound have shown promising anti-inflammatory and analgesic activities, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Material Science

- In material science, the derivative's application has been explored in improving the photoelectric conversion efficiency of dye-sensitized solar cells through co-sensitization with near-IR absorbing cyanine dye (Wu et al., 2009).

Mechanism of Action

Target of Action

Molecules with a-CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

The mode of action of this compound involves a key hydrogen bonding interaction with the protein, which lowers the pKa of the cyclic carbamate, thereby enhancing its inhibitory activity against the reverse transcriptase enzyme .

Biochemical Pathways

Compounds with similar structures have been found to influence theanti-influenza activity

Pharmacokinetics

The presence of thetrifluoromethyl group (-CF3) and the hetero aliphatic ring in the compound’s structure could potentially influence its pharmacokinetic properties .

Result of Action

The result of the compound’s action is an enhanced inhibitory activity against the reverse transcriptase enzyme , which could potentially lead to a decrease in the replication of certain viruses .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The trifluoromethyl group (-CF3) in the compound’s structure could potentially enhance its stability and efficacy in different environments .

Safety and Hazards

properties

IUPAC Name |

2,5-dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O2/c1-10-9-13(11(2)26-10)17(25)22-8-7-15-23-14-6-4-3-5-12(14)16(24-15)18(19,20)21/h9H,3-8H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXLHCRCIPVRHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCC2=NC3=C(CCCC3)C(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

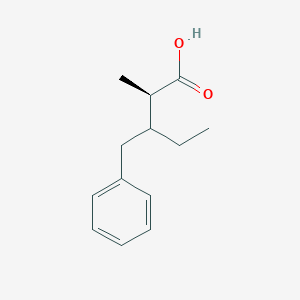

![N-(4-isopropylphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B3018559.png)

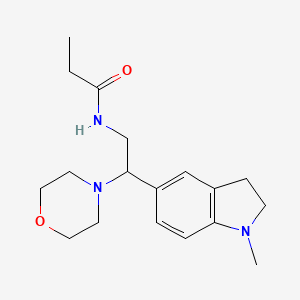

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3018568.png)

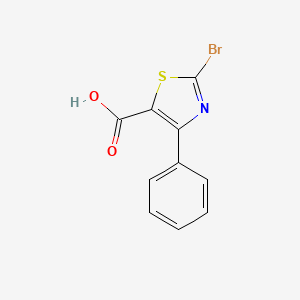

![N-(4-acetamidophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3018569.png)

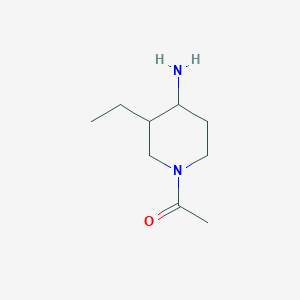

![1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B3018570.png)

![3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one](/img/structure/B3018571.png)